molecular formula C23H18ClFN4OS2 B2555197 N-[(4-chlorophenyl)methyl]-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide CAS No. 921101-29-3

N-[(4-chlorophenyl)methyl]-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide

Cat. No.: B2555197
CAS No.: 921101-29-3
M. Wt: 484.99
InChI Key: BQBZYPIBQXBXSD-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide is a structurally complex acetamide derivative featuring a pyridazine core linked to a substituted thiazole moiety. The pyridazine-thiazole scaffold may enhance electronic delocalization, influencing binding interactions in biological targets .

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClFN4OS2/c1-14-22(32-23(27-14)16-4-8-18(25)9-5-16)19-10-11-21(29-28-19)31-13-20(30)26-12-15-2-6-17(24)7-3-15/h2-11H,12-13H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQBZYPIBQXBXSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClFN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-chlorobenzylamine, 4-fluorophenylthiazole, and pyridazine derivatives. These intermediates are then subjected to various coupling reactions, such as nucleophilic substitution and condensation reactions, under controlled conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Systems

The target compound’s pyridazine-thiazole framework distinguishes it from related acetamides. For example:

  • 2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide () employs a dihydroimidazothiazole fused system, which may enhance rigidity and metabolic stability compared to the non-fused thiazole in the target compound .

Substituent Effects

  • Chlorophenyl and Fluorophenyl Groups : The 4-chlorophenyl and 4-fluorophenyl substituents are prevalent in analogs (e.g., ) and are associated with improved lipophilicity and target affinity .
  • Methyl Group on Thiazole : The 4-methyl group on the thiazole (target compound) may sterically hinder metabolic oxidation compared to bulkier substituents like ethyl or propyl in N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () .

Electronic and Computational Insights

Density Functional Theory (DFT) studies on analogs (e.g., ) highlight the role of electron-withdrawing groups (e.g., -F, -Cl) in modulating charge distribution. The target compound’s sulfanyl bridge likely enhances electron delocalization, as shown in N-(3,4-difluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (), where sulfanyl groups improve π-π stacking .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties Reference ID
Target Compound Pyridazine-thiazole 4-Cl-benzyl, 4-F-phenyl, 4-methyl-thiazole ~480 (estimated) High lipophilicity, potential kinase inhibition N/A
2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide Triazole 4-Cl-phenyl, 4-pyridinyl, 3-OCH3-phenyl 466.89 Enhanced hydrogen bonding
N-(3,4-Difluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Triazole 3,4-diF-phenyl, 4-Cl-phenyl 485.32 Improved π-π stacking
2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide Triazole 4-F-phenyl, thiophene 403.46 Higher solubility due to thiophene

Research Implications and Limitations

While structural analogs demonstrate promising bioactivity (e.g., kinase inhibition in ), the target compound’s specific pharmacological profile remains unverified. Limitations include the absence of empirical binding data and metabolic studies, necessitating further experimental validation.

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